molecular formula C19H21F3N2 B1401065 6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl CAS No. 1361114-42-2

6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl

Cat. No. B1401065
M. Wt: 334.4 g/mol
InChI Key: ZIFNQLGQOFKWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-Methyl-4-(3-trifluoromethyl-benzyl)-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate chemical reactivity and to influence the lipophilicity of molecules .

Scientific Research Applications

Photocatalytic CO2 Reduction

  • A study investigated the photocatalytic properties of a series of Ruthenium-Rhenium (Ru(II)-Re(I)) binuclear complexes, which included 4,4'-bis(trifluoromethyl)-2,2'-bipyridine as a peripheral ligand. These complexes demonstrated enhanced photocatalytic activities in CO2 reduction (Gholamkhass et al., 2005).

Synthesis of TRPV1 Antagonists

  • Research on the scalable synthesis of a potent TRPV1 antagonist involved the development of a Suzuki–Miyaura reaction for synthesizing a key intermediate, 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine. This method proved effective for producing bipyridinyl benzimidazole derivatives on a large scale (Lee et al., 2023).

Electrocatalysis and Sensitization Studies

  • Another research focused on the electrochemical behavior of dihydropyridines and tetrahydrobipyridines derived from NAD+ model compounds. This study provides insights into the redox properties and potential applications of such compounds in electrocatalysis (Trazza et al., 1982).
  • A separate study synthesized new catecholate-bound RuII–polypyridine based sensitizers, which included methyl and bipyridinyl groups. These compounds were characterized for their interaction with TiO2 nanoparticles, exploring their potential in photovoltaic and photocatalytic applications (Banerjee et al., 2011).

Metal Organic Frameworks and Phosphonates

  • A study on the fabrication of metal phosphonates from tritopic trisphosphonic acid containing methyl groups highlighted the synthesis and structural properties of these compounds. These phosphonates, incorporating bipyridyl units, have potential applications in gas adsorption and catalysis (Tang et al., 2013).

Organic Synthesis and Functionalization

  • Research on the synthesis and transformations of 4-hydroxy-5-methyl-2-trifluoromethylpyridine, a structurally similar compound, provides insights into the reactivity and potential applications of these types of molecules in organic synthesis (Tyvorskii & Bobrov, 1998).

properties

IUPAC Name

2-methyl-6-piperidin-3-yl-4-[[3-(trifluoromethyl)phenyl]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2/c1-13-8-15(11-18(24-13)16-5-3-7-23-12-16)9-14-4-2-6-17(10-14)19(20,21)22/h2,4,6,8,10-11,16,23H,3,5,7,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFNQLGQOFKWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2CCCNC2)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl
Reactant of Route 2
6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl
Reactant of Route 3
Reactant of Route 3
6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl
Reactant of Route 4
6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl
Reactant of Route 5
Reactant of Route 5
6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl
Reactant of Route 6
6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl

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